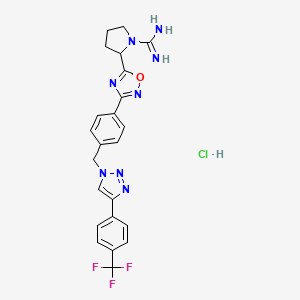

SphK2-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H22ClF3N8O |

|---|---|

Molecular Weight |

518.9 g/mol |

IUPAC Name |

2-[3-[4-[[4-[4-(trifluoromethyl)phenyl]triazol-1-yl]methyl]phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride |

InChI |

InChI=1S/C23H21F3N8O.ClH/c24-23(25,26)17-9-7-15(8-10-17)18-13-33(32-30-18)12-14-3-5-16(6-4-14)20-29-21(35-31-20)19-2-1-11-34(19)22(27)28;/h3-10,13,19H,1-2,11-12H2,(H3,27,28);1H |

InChI Key |

AFCPZBLOMXYPNG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(N(C1)C(=N)N)C2=NC(=NO2)C3=CC=C(C=C3)CN4C=C(N=N4)C5=CC=C(C=C5)C(F)(F)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

SphK2-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine kinase 2 (SphK2) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to the bioactive signaling molecule sphingosine-1-phosphate (S1P).[1] Unlike its isoform SphK1, which is primarily cytosolic and pro-survival, SphK2 exhibits a more complex subcellular localization, being found in the nucleus, mitochondria, and endoplasmic reticulum, and has been implicated in both pro-survival and pro-apoptotic pathways depending on its location and cellular context.[2] Dysregulation of SphK2 activity is associated with various pathologies, including cancer, inflammation, and neurodegenerative disorders, making it a compelling target for therapeutic intervention.[3] SphK2-IN-1 is a chemical probe that serves as an inhibitor of SphK2, enabling the elucidation of its physiological and pathological roles. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its inhibitory activity, its impact on cellular signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action

This compound functions as a direct inhibitor of the enzymatic activity of Sphingosine Kinase 2. By binding to the enzyme, it prevents the phosphorylation of sphingosine to S1P. This inhibition leads to a decrease in the intracellular pool of S1P generated by SphK2, thereby modulating the downstream signaling pathways regulated by this bioactive lipid.

The primary mechanism of this compound is the competitive or non-competitive inhibition of the SphK2 catalytic domain, preventing the binding of its substrate, sphingosine, or the co-substrate, ATP. This leads to a reduction in the production of S1P within specific subcellular compartments where SphK2 is active.

Quantitative Inhibitory Activity

The potency of this compound has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying its efficacy.

| Compound | Target | IC50 (µM) |

| This compound | SphK2 | 0.359[4] |

Impact on Cellular Signaling Pathways

The inhibition of SphK2 by this compound elicits a cascade of effects on various cellular signaling pathways, primarily due to the reduction of SphK2-derived S1P.

Regulation of Gene Expression via HDAC Inhibition

In the nucleus, S1P produced by SphK2 has been shown to directly interact with and inhibit the activity of histone deacetylases 1 and 2 (HDAC1/2).[5] This inhibition leads to an increase in histone acetylation, promoting a more open chromatin structure and facilitating gene transcription. By reducing nuclear S1P levels, this compound can restore HDAC1/2 activity, leading to decreased histone acetylation and the repression of specific target genes.

Caption: this compound inhibits SphK2, reducing S1P production and relieving HDAC1/2 inhibition.

Modulation of Apoptosis

SphK2 has a dual role in regulating apoptosis. In some contexts, nuclear SphK2 activity and the subsequent inhibition of HDACs can lead to the expression of pro-apoptotic genes.[5] Conversely, mitochondrial SphK2 is thought to have pro-survival functions. The net effect of this compound on apoptosis is therefore cell-type and context-dependent.

Mitochondrial Function

Within the mitochondria, SphK2-generated S1P is involved in regulating the assembly and activity of the electron transport chain complexes.[6] Inhibition of mitochondrial SphK2 by this compound may therefore impact cellular respiration and energy metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.

In Vitro SphK2 Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of recombinant SphK2 and its inhibition by this compound.

Materials:

-

Recombinant human SphK2

-

Sphingosine

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 200 mM KCl, 1 mM β-mercaptoethanol, 1 mM EDTA, 10 mM MgCl₂, 0.5 mM deoxypyridoxine, 10% glycerol)

-

This compound

-

Thin Layer Chromatography (TLC) plates

-

Phosphorimager system

Procedure:

-

Prepare a reaction mixture containing assay buffer, a specified concentration of sphingosine (e.g., 50 µM), and varying concentrations of this compound (or vehicle control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding [γ-³²P]ATP (to a final concentration of e.g., 1 mM).

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding a solution of chloroform/methanol/HCl (100:200:1, v/v/v).

-

Extract the lipids by adding chloroform and water, then centrifuging to separate the phases.

-

Spot the lipid-containing lower phase onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system (e.g., chloroform/acetone/methanol/acetic acid/water, 10:4:3:2:1, v/v/v/v/v).

-

Dry the plate and expose it to a phosphor screen.

-

Quantify the radiolabeled S1P spot using a phosphorimager system.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Caption: Workflow for the radiometric SphK2 inhibition assay.

Cellular SphK2 Activity Assay

This assay measures the ability of this compound to inhibit SphK2 activity within a cellular context.

Materials:

-

Human cell line expressing SphK2 (e.g., U937, HEK293)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Method for S1P quantification (e.g., LC-MS/MS)

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 2-24 hours).

-

Harvest the cells and wash with PBS.

-

Lyse the cells and collect the lysate.

-

Extract lipids from the cell lysate.

-

Quantify the amount of S1P in the lipid extract using a sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Normalize the S1P levels to the total protein concentration of the lysate.

-

Determine the concentration-dependent effect of this compound on cellular S1P levels.

Conclusion

This compound is a valuable tool for investigating the multifaceted roles of Sphingosine Kinase 2 in health and disease. Its ability to potently and selectively inhibit SphK2 allows for the precise dissection of its contribution to various signaling pathways. The experimental protocols outlined in this guide provide a framework for researchers to further characterize the mechanism of action of this compound and to explore its therapeutic potential. A thorough understanding of how this inhibitor modulates SphK2 activity and downstream signaling is crucial for its application in preclinical and clinical research.

References

- 1. Sphingosine kinase - Wikipedia [en.wikipedia.org]

- 2. Mammalian sphingosine kinase (SphK) isoenzymes and isoform expression: challenges for SphK as an oncotarget - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of alkyl chain length on sphingosine kinase 2 selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]

- 6. uniprot.org [uniprot.org]

SphK2-IN-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

SphK2-IN-1 is a selective inhibitor of Sphingosine Kinase 2 (SphK2), a critical enzyme in the sphingolipid signaling pathway. SphK2 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator implicated in a multitude of cellular processes, including cell growth, proliferation, survival, and inflammation. Dysregulation of the SphK2/S1P axis has been linked to various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. As a selective inhibitor, this compound serves as a valuable chemical tool for elucidating the specific roles of SphK2 in health and disease and as a potential starting point for the development of novel therapeutics. This document provides a comprehensive technical overview of the chemical structure, properties, and biological activity of this compound.

Chemical Structure and Properties

This compound, also referred to as compound 25b in the primary literature, is a synthetic small molecule characterized by a 1,2,3-triazole core.[1]

Chemical Structure:

Table 1: Physicochemical and Pharmacological Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(1-(4-(chloromethyl)benzyl)-1H-1,2,3-triazol-4-yl)-N-(4-(trifluoromethyl)phenyl)methanamine | MedChemExpress |

| SMILES | ClCc1ccc(cc1)Cn1cn(nc1)CNc1ccc(cc1)C(F)(F)F | MedChemExpress |

| Chemical Formula | C₁₈H₁₅ClF₃N₅ | [1] |

| Molecular Weight | 518.92 g/mol | MedChemExpress |

| CAS Number | 2927429-64-7 | MedChemExpress |

| IC₅₀ (SphK2) | 0.359 µM | [1] |

| Selectivity | Selective for SphK2 over SphK1 | [1] |

| Aqueous Solubility | Not Reported | |

| Permeability | Not Reported | |

| LogP | Not Reported | |

| In Vivo Pharmacokinetics | Not Reported | |

| In Vivo Efficacy | Not Reported |

Biological Activity and Signaling Pathway

This compound exerts its biological effects by inhibiting the catalytic activity of SphK2, thereby reducing the intracellular levels of S1P. SphK2 is predominantly localized in the nucleus and mitochondria, where it is involved in distinct signaling pathways compared to its isoform, SphK1, which is primarily cytosolic.[2] Inhibition of SphK2 has been shown to induce apoptosis in cancer cells and modulate inflammatory responses.[2]

The simplified signaling pathway involving SphK2 is depicted below. Sphingosine is converted to S1P by SphK2. S1P can then act intracellularly on various targets, including histone deacetylases (HDACs) in the nucleus, or be exported out of the cell to activate S1P receptors (S1PRs) on the cell surface, leading to downstream signaling cascades that regulate cell fate. This compound blocks the initial step of this pathway.

Caption: Simplified SphK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are representative protocols for assays used to characterize SphK2 inhibitors like this compound.

SphK2 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies SphK2 activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human SphK2

-

Sphingosine (substrate)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add 5 µL of the this compound dilution.

-

Add 10 µL of a solution containing SphK2 and sphingosine to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the generated ADP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for a typical SphK2 kinase inhibition assay.

Cell Viability Assay (MTT Assay) in U-251 MG Cells

This assay assesses the effect of this compound on the viability of glioblastoma cells.

Materials:

-

U-251 MG human glioblastoma cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed U-251 MG cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound is a valuable research tool for investigating the biological functions of Sphingosine Kinase 2. Its selectivity allows for the specific interrogation of SphK2-mediated signaling pathways. While the in vitro activity of this compound has been established, further studies are required to determine its physicochemical properties, in vivo pharmacokinetics, and therapeutic potential. The experimental protocols provided herein offer a foundation for the continued investigation of this and other SphK2 inhibitors.

References

- 1. Structure-activity relationship studies and bioactivity evaluation of 1,2,3-triazole containing analogues as a selective sphingosine kinase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SphK1 and SphK2, sphingosine kinase isoenzymes with opposing functions in sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Sphingosine Kinase 2 (SphK2)

An In-depth Technical Guide on the Discovery and Synthesis of SphK2-IN-1

Sphingosine kinase (SphK) is a conserved lipid kinase that catalyzes the formation of sphingosine-1-phosphate (S1P) from the precursor sphingolipid sphingosine.[1] There are two isoforms of this enzyme, SphK1 and SphK2.[1] While SphK1 is primarily located in the cytoplasm, SphK2 is found in the nucleus, endoplasmic reticulum, and mitochondria.[[“]][3][4] S1P, the product of SphK activity, is a critical signaling molecule involved in a multitude of cellular processes, including cell growth, survival, migration, and inflammation.[5]

SphK2, in particular, has been implicated in various physiological and pathological processes. The SPHK2/S1P pathway regulates transcription, telomere maintenance, and mitochondrial respiration.[[“]][3][4] Due to its role in these fundamental cellular functions, SphK2 is being investigated as a therapeutic target for a range of conditions, including cancer, inflammatory disorders, and neurodegenerative diseases.[[“]][3][5] Unlike SphK1, which is generally considered pro-survival, SphK2 can have opposing, pro-apoptotic functions, making its targeted inhibition a complex but promising therapeutic strategy.[6]

This guide focuses on a representative potent and selective SphK2 inhibitor, herein referred to as this compound, which belongs to the class of guanidine-based inhibitors featuring an oxadiazole scaffold.

Discovery and Design of this compound

The development of selective SphK2 inhibitors has been a significant focus of research, aiming to create tool compounds to probe the specific functions of this kinase isoform.[7][8] The discovery of this compound is rooted in structure-activity relationship (SAR) studies of earlier lead compounds.[7][8][9]

Initial efforts were inspired by the immunomodulatory drug FTY720, which is phosphorylated by SphK2.[10][11] Structural modifications of FTY720 led to the generation of a library of inhibitors with novel scaffolds.[10][11] A key breakthrough was the identification of a guanidine-based head group and an oxadiazole linker as crucial for potent inhibition.[7][8][12]

The design strategy for this compound involved a pharmacophore model with three key regions:

-

A positively charged head group (guanidine-containing pyrrolidine) that interacts with the head region of the sphingosine binding site.[12][13]

-

A rigid heteroaromatic linker (1,2,4-oxadiazole) that occupies the core of the binding pocket.[12][13]

-

A hydrophobic "tail" region that mimics the aliphatic chain of sphingosine.[12][13]

Further SAR studies focused on the tail region, revealing that introducing conformational constraints, such as an internal phenyl ring or bulky terminal groups, could enhance both potency and selectivity for SphK2 over SphK1.[13] The discovery of a small side cavity within the SphK2 binding pocket, which is not present in SphK1, allowed for the design of inhibitors with substituents that could exploit this difference to achieve high selectivity.[9][12]

Synthesis of this compound

The synthesis of this compound and its analogs is a multi-step process that can be adapted to generate a library of compounds for SAR studies. A representative synthetic route is outlined below.

General Synthesis Scheme

Caption: General synthetic pathway for SphK2 inhibitors.

Detailed Synthetic Protocol

A divergent synthesis approach is often employed, starting with a key intermediate like a substituted cyclohexanone.[10]

-

Synthesis of the Ketone Intermediate:

-

An appropriate aryl bromide is treated with n-butyllithium via lithium-halogen exchange.

-

The resulting organolithium species is reacted with 1,4-cyclohexanedione monoethylene ketal to yield a tertiary alcohol.

-

The alcohol is then subjected to dehydration, followed by hydrogenation of the resulting alkene.

-

Finally, deprotection of the spiroketal affords the key ketone intermediate.[10]

-

-

Formation of the Oxadiazole Ring and Final Compound:

-

The ketone intermediate is converted through a series of steps to introduce the 1,2,4-oxadiazole linker. This often involves reaction with a hydroxylamine to form an oxime, followed by cyclization with an appropriate reagent.

-

The headgroup, a guanylated pyrrolidine, is then attached to the oxadiazole scaffold. This typically involves coupling a protected pyrrolidine derivative, followed by deprotection and guanidinylation.

-

Quantitative Data

The following tables summarize the inhibitory activity and selectivity of representative SphK2 inhibitors from the same class as this compound.

Table 1: In Vitro Inhibitory Activity of Selected SphK2 Inhibitors

| Compound | SphK1 IC50 (nM) | SphK2 IC50 (nM) | SphK1 Ki (µM) | SphK2 Ki (µM) | Selectivity (SphK1/SphK2) | Reference(s) |

| SLM6031434 | >20,000 | 400 | >20 | 0.4 | >50-fold | [14] |

| SLP120701 | - | - | - | 1 | - | [7][8] |

| Compound 10 | - | - | - | 0.089 | 73-fold | [9] |

| Compound 14c | - | - | 18 | 0.09 | 200-fold | [13] |

| K145 | >10,000 | 4,300 | - | 6.4 | >2.3-fold | [15] |

| ABC294640 | - | - | - | - | - | [16] |

Note: "-" indicates data not available in the cited sources. IC50 and Ki values are highly dependent on assay conditions.

Experimental Protocols

Protocol 1: Sphingosine Kinase Inhibition Assay (In Vitro)

This protocol is used to determine the potency of inhibitors against recombinant SphK1 and SphK2.

-

Enzyme Source: Recombinant human SphK1 and SphK2 are isolated from lysates of transfected HEK293T or Sf9 insect cells.[12][13][14][17]

-

Reaction Mixture: A reaction mixture is prepared containing Tris-Cl buffer (pH 7.4), 2-mercaptoethanol, EDTA, sodium orthovanadate, β-glycerophosphate, NaF, protease inhibitors, and MgCl2.[14]

-

Assay Procedure:

-

The cell lysates containing the recombinant enzyme are mixed with the reaction buffer.

-

The inhibitor (at various concentrations) is added to the mixture.

-

The reaction is initiated by adding sphingosine (e.g., 5 µM for SphK1, 10 µM for SphK2) and γ-[³²P]ATP.[12][13]

-

The reaction is allowed to proceed at 37°C for a specified time (e.g., 20-30 minutes).

-

The reaction is stopped, and the lipids are extracted.

-

The radiolabeled S1P is separated by thin-layer chromatography (TLC) and quantified by autoradiography or a phosphorimager.[18]

-

-

Data Analysis: The amount of S1P produced is measured, and the percent inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[19]

Protocol 2: SphK Inhibition in Cultured Cells

This protocol assesses the ability of the inhibitor to reduce S1P levels in a cellular context.

-

Cell Culture: U937 (human histiocytic lymphoma) cells are commonly used. They are grown in RPMI 1640 media supplemented with fetal bovine serum and antibiotics.[13][14][17]

-

Inhibitor Treatment:

-

24 hours before the experiment, the growth medium is replaced with a low-serum medium (e.g., 0.5% FBS).[13][14][17]

-

Cells are treated with the SphK2 inhibitor at various concentrations for a set period (e.g., 2 hours).[13][14][17]

-

To confirm SphK2-specific inhibition, some experiments may include the SphK2-selective substrate FTY720, and the formation of FTY720-phosphate is measured.[13][14][17]

-

-

Lipid Extraction and Analysis:

-

Data Analysis: The reduction in S1P levels in treated cells is compared to vehicle-treated control cells.

Protocol 3: In Vivo Evaluation of SphK2 Inhibitors

This protocol evaluates the pharmacokinetic and pharmacodynamic effects of the inhibitor in an animal model.

-

Animal Model: Wild-type mice (e.g., C57BL/6) are typically used.[9][14]

-

Inhibitor Administration: The SphK2 inhibitor is administered to the mice, often via intraperitoneal (IP) injection.[13]

-

Pharmacodynamic Endpoint: A key hallmark of in vivo SphK2 inhibition is an increase in circulating S1P levels in the blood.[7][8][14] This counterintuitive effect is thought to be due to a decrease in the clearance of S1P from the blood.[14]

-

Sample Collection and Analysis:

-

Blood samples are collected at various time points after inhibitor administration.

-

S1P levels in the blood or plasma are quantified by LC-MS.

-

-

Data Analysis: The change in blood S1P levels over time is determined and compared to baseline levels or a vehicle-treated control group.

Visualizations: Signaling Pathways and Workflows

SphK2 Signaling Pathways and Inhibition

Caption: SphK2 signaling in different cellular compartments and its inhibition.

Experimental Workflow for SphK2 Inhibitor Development

Caption: Workflow for the discovery and evaluation of SphK2 inhibitors.

References

- 1. Sphingosine kinase - Wikipedia [en.wikipedia.org]

- 2. consensus.app [consensus.app]

- 3. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]

- 5. What are SPHK2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. SphK1 and SphK2, sphingosine kinase isoenzymes with opposing functions in sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a Small Side Cavity in Sphingosine Kinase 2 that Enhances Inhibitor Potency and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological activity of sphingosine kinase 2 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological activity of sphingosine kinase 2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of a Small Side Cavity in Sphingosine Kinase 2 that Enhances Inhibitor Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

The Role of SphK2-IN-1 and Other Selective Inhibitors in the Sphingolipid Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sphingolipid signaling pathway is a complex network of bioactive lipids that plays a crucial role in regulating a myriad of cellular processes, including proliferation, apoptosis, inflammation, and migration. At the hub of this pathway lies the enzymatic activity of sphingosine kinases (SphKs), which exist in two isoforms, SphK1 and SphK2. These enzymes catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule with generally pro-survival and pro-proliferative effects. The balance between the levels of ceramide, sphingosine (both often associated with pro-apoptotic signals), and S1P is often referred to as the "sphingolipid rheostat," and its dysregulation is implicated in numerous diseases, including cancer, inflammatory disorders, and fibrosis.

SphK2, in particular, has garnered significant attention as a therapeutic target due to its distinct subcellular localization and functions compared to SphK1. While SphK1 is primarily cytosolic, SphK2 is found in the nucleus, mitochondria, and endoplasmic reticulum, where it can have both pro- and anti-apoptotic roles depending on the cellular context. The development of selective SphK2 inhibitors, such as the conceptual "SphK2-IN-1" and characterized compounds like ABC294640, K145, and SLM6031434, provides powerful tools to dissect the specific functions of this isoform and offers potential therapeutic avenues. This technical guide provides an in-depth overview of the role of SphK2 inhibition in the sphingolipid signaling pathway, with a focus on quantitative data, experimental methodologies, and pathway visualization.

Sphingolipid Signaling Pathway and the Role of SphK2

The sphingolipid metabolic pathway is a cascade of enzymatic reactions that interconvert various sphingolipid species. A simplified overview of the central part of this pathway is depicted below.

Ceramide, a central hub in sphingolipid metabolism, can be hydrolyzed by ceramidases to produce sphingosine. Sphingosine kinases, SphK1 and SphK2, then phosphorylate sphingosine to generate S1P.[1] This conversion is a critical regulatory point in the pathway. While ceramide and sphingosine are often associated with the induction of apoptosis and cell cycle arrest, S1P typically promotes cell survival, proliferation, and inflammation.[2]

This compound and other selective inhibitors of SphK2 act by blocking the catalytic activity of this enzyme, thereby preventing the formation of S1P from sphingosine. This inhibition leads to an accumulation of sphingosine and potentially ceramide, shifting the sphingolipid rheostat towards a pro-apoptotic state in certain cell types.[3] Interestingly, in vivo studies have shown that SphK2 inhibition can lead to an increase in circulating S1P levels, a counterintuitive finding that is thought to be due to effects on S1P clearance and transport.[4][5]

Quantitative Data for Selective SphK2 Inhibitors

The potency and selectivity of SphK2 inhibitors are critical parameters for their use as research tools and potential therapeutics. The following tables summarize key quantitative data for several well-characterized SphK2 inhibitors. It is important to note that "this compound" is a generic descriptor, and the data presented here are for specific, published compounds.

Table 1: In Vitro Inhibitory Activity of Selected SphK2 Inhibitors

| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity (over SphK1) | Reference |

| ABC294640 | Human SphK2 | 60 | 9.8 | ~10-fold | [6] |

| K145 | Human SphK2 | 4.3 | 6.4 | >2.3-fold (inactive against SphK1 up to 10 µM) | [2][7][8] |

| SLM6031434 | Human SphK2 | 0.4 | 0.34 | 23-fold | [6][9][10] |

| SLM6031434 | Mouse SphK2 | - | 0.4 | 40-fold |

Table 2: Cellular and In Vivo Effects of Selected SphK2 Inhibitors

| Compound | Cell Line / Model | Effect | Concentration / Dose | Reference |

| ABC294640 | HT-29 Colorectal Cancer Cells | Dose-dependent growth inhibition | IC50 ~35-50 µM | [3][11] |

| ABC294640 | Non-Small Cell Lung Cancer (NSCLC) Cells | Induces apoptosis and cell cycle arrest | 20 µM | [12][13] |

| K145 | U937 Leukemia Cells | Induces apoptosis | 10 µM | [8] |

| SLM6031434 | Human Podocytes | Significantly increases cellular sphingosine levels | 1 µM | [9] |

| SLM6031434 | Wild-type Mice | Increases blood S1P levels | 10 mg/kg (i.p.) | [4] |

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing the role and effects of SphK2 inhibitors. Below are representative methodologies for key experiments.

Sphingosine Kinase Activity Assay (Radiometric)

This protocol is a standard method for measuring the enzymatic activity of SphK and the inhibitory potential of compounds.[14][15]

Materials:

-

Recombinant human SphK2 enzyme

-

D-erythro-sphingosine (substrate)

-

[γ-³²P]ATP (radiolabeled co-substrate)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 M KCl, 10 mM MgCl₂, 0.5% Triton X-100)

-

SphK2 inhibitor (e.g., this compound)

-

Reaction termination solution (e.g., Chloroform:Methanol:HCl, 100:200:1 v/v/v)

-

Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 Å)

-

TLC developing solvent (e.g., 1-butanol:acetic acid:water, 3:1:1 v/v/v)

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare the reaction mixture in the assay buffer containing D-erythro-sphingosine and the SphK2 inhibitor at various concentrations.

-

Initiate the reaction by adding recombinant SphK2 enzyme and [γ-³²P]ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes).

-

Terminate the reaction by adding the termination solution.

-

Extract the lipids by adding chloroform and a salt solution (e.g., 1 M KCl) and centrifuging to separate the phases.

-

Spot the organic (lower) phase onto a TLC plate.

-

Develop the TLC plate in the developing solvent to separate S1P from unreacted sphingosine and ATP.

-

Dry the TLC plate and visualize the radiolabeled S1P using a phosphorimager or quantify by scraping the S1P spot and measuring radioactivity with a scintillation counter.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

Quantification of Sphingolipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of various sphingolipid species in biological samples.[16][17]

Materials:

-

Biological sample (e.g., cell lysate, plasma)

-

Internal standards (e.g., C17-sphingosine, C17-S1P, C17-ceramide)

-

Extraction solvent (e.g., Methanol:Chloroform)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Chromatography column (e.g., C8 or C18 reverse-phase, or HILIC)

-

Mobile phases (e.g., water with formic acid and ammonium formate, acetonitrile with formic acid)

Procedure:

-

Sample Preparation:

-

Homogenize the biological sample.

-

Add a known amount of internal standards to the homogenate.

-

Extract the lipids using the extraction solvent.

-

Centrifuge to pellet debris and collect the supernatant.

-

Dry the supernatant under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the different sphingolipid species using a suitable chromatographic gradient.

-

Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each sphingolipid and internal standard.

-

-

Data Analysis:

-

Generate a standard curve for each analyte using known concentrations of authentic standards.

-

Calculate the concentration of each sphingolipid in the sample by comparing its peak area to that of the corresponding internal standard and interpolating from the standard curve.

-

Conclusion

Selective inhibitors of SphK2 are invaluable tools for elucidating the intricate roles of this enzyme in the sphingolipid signaling pathway and for exploring its therapeutic potential. By modulating the sphingolipid rheostat, these inhibitors can influence critical cellular decisions between survival and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute robust studies in this exciting field. As our understanding of the nuances of SphK2 biology deepens, the continued development and characterization of potent and selective inhibitors will be paramount to translating this knowledge into novel therapeutic strategies for a range of human diseases.

References

- 1. Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting sphingosine kinase 2 (SphK2) by ABC294640 inhibits colorectal cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine kinase (SphK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Antitumor effect of the novel sphingosine kinase 2 inhibitor ABC294640 is enhanced by inhibition of autophagy and by sorafenib in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The sphingosine kinase 2 inhibitor ABC294640 displays anti-non-small cell lung cancer activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The sphingosine kinase 2 inhibitor ABC294640 displays anti-non-small cell lung cancer activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity relationship studies of the lipophilic tail region of sphingosine kinase 2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to SphK2-IN-1: Cellular Targets and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanisms of SphK2-IN-1, a selective inhibitor of Sphingosine Kinase 2 (SphK2). This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts targeting the SphK2 pathway.

Core Target: Sphingosine Kinase 2 (SphK2)

SphK2 is one of two isoforms of sphingosine kinase, enzymes that catalyze the phosphorylation of sphingosine to the bioactive lipid messenger sphingosine-1-phosphate (S1P)[1]. Unlike SphK1, which is primarily cytosolic, SphK2 is predominantly localized in the nucleus, mitochondria, and endoplasmic reticulum[2][3]. This subcellular distribution dictates its distinct roles in cellular processes.

This compound is a potent inhibitor of SphK2. The available data on its inhibitory activity is summarized below.

| Compound | Target | IC50 (µM) | Assay | Reference |

| This compound | SphK2 | 0.359 | ADP-Glo Kinase Assay | [4] |

| Compound 21g (similar analog) | SphK2 | 0.23 | ADP-Glo Kinase Assay | [5] |

Cellular Effects of this compound

Inhibition of SphK2 by this compound has been shown to impact cell viability, particularly in cancer cell lines.

| Cell Line | Compound | Concentration (µM) | Effect | Assay | Reference |

| U-251 MG (human glioblastoma) | This compound (as compound 25b) | 125 | >80% decrease in cell viability after 24h | Cell Viability Assay | [4][5] |

Signaling Pathways Modulated by SphK2 Inhibition

The inhibition of SphK2 by compounds like this compound is expected to modulate several downstream signaling pathways, primarily by altering the intracellular levels of S1P. The following sections detail the key pathways implicated in SphK2 function.

Histone Deacetylase (HDAC) Inhibition

Nuclear SphK2-generated S1P has been shown to directly inhibit the activity of histone deacetylases 1 and 2 (HDAC1/2)[5][6][7]. This inhibition leads to increased histone acetylation, resulting in epigenetic regulation of gene expression, including the upregulation of tumor suppressor genes like p21 and c-fos[5][6][7]. By reducing nuclear S1P levels, this compound is predicted to disinhibit HDAC1/2, leading to decreased histone acetylation and altered gene expression.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. While SphK1 is more directly linked to Akt activation, SphK2 can also influence this pathway[2][8][9][10][11]. Overexpression of SphK2 has been shown to promote Akt phosphorylation[9][10]. Therefore, inhibition of SphK2 with this compound may lead to a reduction in Akt activation in certain cellular contexts.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. SphK2 activity can be regulated by ERK, and in turn, the S1P produced by SphK2 can modulate ERK signaling[3][12][13][14][15][16][17]. The precise effect of SphK2 on the ERK pathway can be cell-type dependent. Inhibition of SphK2 with this compound could therefore lead to either potentiation or inhibition of ERK signaling depending on the cellular context.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

SphK2 Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Recombinant human SphK2

-

Sphingosine (substrate)

-

ATP

-

This compound (or other inhibitors)

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

White, opaque 96- or 384-well plates

Procedure:

-

Kinase Reaction:

-

Prepare a reaction mixture containing assay buffer, recombinant SphK2, and sphingosine.

-

Add this compound at various concentrations (or vehicle control).

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a predetermined time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Detection:

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Measurement:

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

U-251 MG human glioblastoma cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding:

-

Seed U-251 MG cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate overnight to allow for cell attachment.

-

-

Treatment:

-

Treat cells with various concentrations of this compound (or vehicle control).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Molecular Modeling of this compound Binding

While a crystal structure of SphK2 in complex with this compound is not available, molecular modeling studies of similar inhibitors provide insights into its potential binding mode[8][18][19]. These studies suggest that SphK2 inhibitors bind within the sphingosine-binding pocket. Key interactions likely involve:

-

Hydrophobic interactions: The lipophilic tail of the inhibitor occupies a hydrophobic channel within the binding pocket.

-

Hydrogen bonding: The polar head group of the inhibitor forms hydrogen bonds with key amino acid residues, such as Asp308, in the active site[18].

-

Selectivity: Differences in the size and shape of the binding pockets between SphK1 and SphK2, including the presence of a small side cavity in SphK2, can be exploited to achieve inhibitor selectivity[18][20].

Conclusion and Future Directions

This compound is a valuable tool for investigating the cellular functions of SphK2. Its potency and selectivity make it a suitable candidate for further preclinical evaluation. Future research should focus on:

-

Comprehensive Profiling: Elucidating the off-target effects of this compound.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of cancer and other relevant diseases.

-

Structural Biology: Obtaining a crystal structure of SphK2 in complex with this compound to guide the design of next-generation inhibitors with improved potency and selectivity.

-

Signaling Pathway Analysis: Directly investigating the impact of this compound on the phosphorylation status of key signaling molecules like Akt and ERK, and on histone acetylation in relevant cell models.

This in-depth technical guide provides a solid foundation for researchers and drug developers working on the SphK2 signaling axis. The provided data, protocols, and pathway diagrams are intended to facilitate the design and execution of future studies aimed at validating SphK2 as a therapeutic target and advancing the development of novel SphK2 inhibitors.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. promega.com [promega.com]

- 3. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of Histone Acetylation in the Nucleus by Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of histone acetylation in the nucleus by sphingosine-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ulab360.com [ulab360.com]

- 13. Sphingosine kinase type 2 activation by ERK-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sphingosine kinase 1 regulates mucin production via ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Sphingosine Kinase 2 Inhibitors: Rigid Aliphatic Tail Derivatives Deliver Potent and Selective Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-activity relationships and molecular modeling of sphingosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

A Technical Guide to the In Vitro Biological Functions of Sphingosine Kinase 2 (SphK2) Inhibitors

Disclaimer: The specific compound "SphK2-IN-1" was not identifiable in publicly available scientific literature. This guide will therefore focus on the in vitro biological functions of a well-characterized, first-in-class Sphingosine Kinase 2 inhibitor, ABC294640 (Opaganib) , as a representative molecule for this class of inhibitors. The principles, pathways, and experimental methodologies described are broadly applicable to the study of other selective SphK2 inhibitors.

Introduction: Sphingosine Kinase 2 as a Therapeutic Target

Sphingolipid metabolites are critical signaling molecules that regulate a wide array of cellular processes, including proliferation, survival, migration, and apoptosis. The balance between the pro-apoptotic lipid, ceramide, and the pro-survival lipid, sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is crucial for determining cell fate. Sphingosine kinases (SphK) are the enzymes responsible for phosphorylating sphingosine to produce S1P.[1]

There are two main isoforms of this enzyme, SphK1 and SphK2. While SphK1 is primarily considered a pro-survival and oncogenic protein, SphK2 has more complex and sometimes opposing roles.[2] Located in the nucleus, endoplasmic reticulum, and mitochondria, SphK2 is implicated in cell growth inhibition, apoptosis, and the regulation of gene expression through its product S1P, which can inhibit histone deacetylases (HDACs).[1] Given its role in various pathologies, including cancer, inflammation, and fibrosis, SphK2 has emerged as a compelling therapeutic target.[1]

ABC294640 is a first-in-class, orally available, and selective small molecule inhibitor of SphK2.[3] It acts as a competitive inhibitor with respect to sphingosine, thereby blocking the production of S1P. This guide provides an in-depth overview of the in vitro biological functions of ABC294640, detailing its mechanism of action, effects on cellular signaling, and the experimental protocols used for its characterization.

Mechanism of Action and In Vitro Potency

ABC294640 directly inhibits the catalytic activity of SphK2. By preventing the phosphorylation of sphingosine, it decreases the intracellular pool of S1P and leads to an accumulation of its substrate, sphingosine, which can be subsequently metabolized to pro-apoptotic ceramides.[3] Interestingly, further studies have revealed that ABC294640 also inhibits dihydroceramide desaturase, leading to a significant accumulation of dihydroceramides, which also contribute to its anti-cancer effects.[3]

Quantitative Data: Enzymatic Inhibition

The potency and selectivity of SphK2 inhibitors are determined through in vitro kinase assays using recombinant enzymes. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters.

| Inhibitor | Target Enzyme | Species | Ki (μM) | IC50 (μM) | Reference |

| ABC294640 | SphK2 | Human | 8 | ~10 | [4] |

| SLM6031434 | SphK2 | Mouse | 0.4 | N/A | [5][6] |

| SphK1 | Mouse | >20 | N/A | [5] | |

| K145 | SphK2 | Human | N/A | 33.7 | [7] |

| PF-543 | SphK2 | Human | N/A | 0.36 | [8] |

| SLR080811 | SphK2 | Mouse | 1.3 | N/A | [5] |

| SphK1 | Mouse | 15 | N/A | [5] |

N/A: Not Available in the searched documents.

Quantitative Data: Cellular Effects

The biological impact of SphK2 inhibition is assessed in various cell-based assays. Treatment with inhibitors like ABC294640 leads to a dose-dependent decrease in cellular S1P levels and a reduction in cell viability, particularly in cancer cell lines.

| Cell Line | Assay | Effect of SphK2 Inhibition | Quantitative Value | Reference |

| U937 (Leukemia) | Cell Growth | SK1-I (5 µM) significantly decreased growth | ~50% inhibition at 72h | [9] |

| Jurkat (Leukemia) | Cell Growth | SK1-I (5 µM) inhibited growth by 50% | GI50 = 5 µM | [9] |

| Various Solid Tumors | S1P Levels | ABC294640 (500-750 mg) reduced plasma S1P | 46% - 54% decrease | [3] |

| U937 | S1P Levels | SLM6031434 caused a concentration-dependent decrease | Not specified | [5] |

Signaling Pathways Modulated by SphK2 Inhibition

The primary consequence of SphK2 inhibition is the alteration of the sphingolipid rheostat. By blocking S1P production, inhibitors like ABC294640 shift the balance towards an accumulation of sphingosine and ceramides, which triggers downstream signaling cascades leading to cell cycle arrest and apoptosis.

Caption: The Sphingolipid Rheostat and the action of an SphK2 inhibitor.

Inhibition of SphK2 by compounds like ABC294640 blocks the conversion of sphingosine to the pro-survival lipid S1P. This leads to two primary outcomes:

-

Decreased S1P Levels: Reduced S1P relieves its inhibitory effect on HDACs and diminishes pro-survival signaling.[1]

-

Increased Ceramide Levels: The accumulating sphingosine is shunted into the recycling pathway, leading to the synthesis of pro-apoptotic ceramides.[2]

This shift in the rheostat is a key mechanism by which SphK2 inhibitors induce apoptosis and inhibit tumor growth.[3]

Experimental Protocols

Characterizing the in vitro function of an SphK2 inhibitor involves a series of enzymatic and cell-based assays.

Recombinant Sphingosine Kinase Inhibition Assay (Radiometric)

This assay directly measures the catalytic activity of recombinant SphK1 and SphK2 and is the gold standard for determining inhibitor potency (IC50/Ki).

Principle: The assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to the substrate sphingosine, producing radiolabeled S1P. The amount of radioactivity incorporated into S1P is inversely proportional to the inhibitor's activity.

Detailed Methodology:

-

Enzyme Preparation: Recombinant human SphK1 or SphK2 is expressed (e.g., in Sf9 insect cells) and purified, or cell lysates containing the enzyme are used.[5]

-

Reaction Buffer: A typical buffer consists of 20 mM Tris-Cl (pH 7.4), 1 mM 2-mercaptoethanol, 10 mM MgCl2, and various phosphatase inhibitors. For SphK2-specific activity, the buffer is often supplemented with 100 mM KCl.[5]

-

Inhibitor Preparation: The inhibitor (e.g., ABC294640) is serially diluted in DMSO to create a range of concentrations.

-

Reaction Setup:

-

In a 96-well plate, add the reaction buffer, recombinant enzyme, and the desired concentration of the inhibitor.

-

Initiate the reaction by adding a mixture of sphingosine (e.g., 5-10 µM) and [γ-³²P]ATP (e.g., 10 µM).[5]

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.[5]

-

Separation & Detection:

-

Stop the reaction by placing the plate on ice.

-

Spot an aliquot of the reaction mixture onto a TLC plate (e.g., silica gel G60).[9]

-

Separate the product ([³²P]S1P) from the substrate ([³²P]ATP) using a solvent system such as chloroform/acetone/methanol/acetic acid/H₂O (10:4:3:2:1, v/v).[9]

-

Visualize the radiolabeled spots by autoradiography and quantify them using a scintillation counter or phosphorimager.

-

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by non-linear regression.

Caption: Experimental workflow for a radiometric SphK2 inhibition assay.

Cellular Sphingolipid Analysis by LC-MS/MS

This method is used to quantify the levels of S1P, sphingosine, and ceramides in cells or plasma following inhibitor treatment, confirming target engagement and mechanism of action.[3]

Principle: Liquid chromatography (LC) separates the different lipid species, which are then ionized and detected by tandem mass spectrometry (MS/MS) based on their unique mass-to-charge ratios.

Detailed Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., U937, A549) and allow them to adhere. Treat with the SphK2 inhibitor at various concentrations for a specified time (e.g., 2-24 hours).

-

Lipid Extraction:

-

Harvest the cells and wash with PBS.

-

Perform a lipid extraction using a solvent system, often a modified Bligh-Dyer method with chloroform/methanol.

-

Spike the sample with internal standards (e.g., C17-S1P, d7-sphingosine) for accurate quantification.[5]

-

-

LC Separation: Inject the extracted lipid sample onto a C18 reverse-phase HPLC column. Use a gradient of solvents (e.g., water/formic acid and acetonitrile/methanol) to separate the different sphingolipid species.

-

MS/MS Detection:

-

The eluent from the LC is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions are monitored for each analyte (e.g., S1P: m/z 380.4 → 264.4).[5]

-

-

Data Analysis: Quantify the amount of each lipid by comparing the peak area of the analyte to the peak area of its corresponding internal standard against a standard curve.

Caption: Logical relationship in a cell-based lipidomics experiment.

Conclusion

The in vitro characterization of SphK2 inhibitors like ABC294640 provides critical insights into their therapeutic potential. Through a combination of enzymatic and cell-based assays, it is possible to determine their potency, selectivity, and mechanism of action. By inhibiting SphK2, these compounds effectively shift the sphingolipid balance away from pro-survival S1P and towards pro-apoptotic ceramides. This action disrupts key signaling pathways involved in cell growth and survival, making SphK2 inhibitors a promising class of agents for the treatment of cancer and other proliferative diseases. The detailed methodologies provided herein serve as a foundation for researchers and drug developers working to evaluate and advance novel inhibitors targeting this critical enzyme.

References

- 1. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]

- 2. SphK1 and SphK2, sphingosine kinase isoenzymes with opposing functions in sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. SPHINGOSINE KINASE TYPE 2 INHIBITION ELEVATES CIRCULATING SPHINGOSINE 1-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Small Side Cavity in Sphingosine Kinase 2 that Enhances Inhibitor Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity of SphK2-IN-1: A Comparative Analysis for Drug Discovery Professionals

An In-depth Technical Guide

This whitepaper provides a detailed examination of the inhibitor SphK2-IN-1 (also known as ABC294640) and its selectivity for Sphingosine Kinase 2 (SphK2) over its isoform, Sphingosine Kinase 1 (SphK1). For researchers and drug development professionals, understanding the nuanced selectivity of kinase inhibitors is paramount for predicting therapeutic efficacy and potential off-target effects. This guide presents a comparative analysis of this compound against known SphK1 inhibitors, details the experimental methodologies used to determine selectivity, and visualizes the relevant signaling pathways.

Executive Summary

Sphingosine kinases (SphKs) are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling lipid. The two isoforms, SphK1 and SphK2, often exhibit distinct and sometimes opposing roles in cellular processes such as proliferation, survival, and inflammation. Consequently, the development of isoform-selective inhibitors is a key strategy in targeting diseases like cancer and inflammatory disorders. This compound is a notable example of a selective SphK2 inhibitor. This guide provides the quantitative data and experimental context necessary to evaluate its selectivity profile in comparison to SphK1-selective inhibitors.

Comparative Inhibitor Selectivity

The selectivity of an inhibitor is typically expressed as a ratio of its potency (IC50 or Ki values) against different targets. A higher ratio indicates greater selectivity for one target over another. The following table summarizes the reported inhibitory activities of this compound and prominent SphK1 inhibitors against both SphK1 and SphK2.

| Inhibitor | Target | IC50 / Ki | Selectivity (Fold) |

| This compound (ABC294640) | SphK2 | Ki: 9.8 µM[1] | >10-fold for SphK2 |

| SphK1 | No significant inhibition up to 100 µM[1] | ||

| PF-543 | SphK1 | IC50: 2 nM, Ki: 3.6 nM[2][3] | >100-fold for SphK1[2][3] |

| SphK2 | IC50: 356 nM[4] | ||

| SKI-II | SphK1 | IC50: 35-78 µM[5] | Non-selective to slightly SphK2 selective |

| SphK2 | IC50: 20-45 µM[5] | ||

| SKI-178 | SphK1 | Ki: 1.33 µM[6] | >18-fold for SphK1[6] |

| SphK2 | IC50: >25 µM[6] | ||

| RB-005 | SphK1 | IC50: 3.6 µM[6] | 15-fold for SphK1[6] |

| SphK2 | - |

Note: IC50 and Ki values can vary between studies depending on the specific assay conditions.

Experimental Protocols for Determining Inhibitor Selectivity

The determination of inhibitor potency and selectivity relies on robust in vitro kinase activity assays. A common and well-established method is the radiometric assay using a radiolabeled substrate.

Generalized Radiometric Sphingosine Kinase Activity Assay Protocol

This protocol outlines the fundamental steps for measuring SphK activity and inhibitor potency.

1. Reagents and Materials:

- Recombinant human SphK1 and SphK2 enzymes.

- Sphingosine (substrate).

- [γ-³²P]ATP or [γ-³³P]ATP (radiolabeled phosphate donor).

- Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 20% glycerol, 1 mM β-mercaptoethanol, 1 mM EDTA, 15 mM NaF, 10 mM MgCl₂).

- Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

- Reaction termination solution (e.g., acidified organic solvent like chloroform:methanol:HCl).

- Thin-layer chromatography (TLC) plates.

- Scintillation counter and vials.

2. Assay Procedure:

- Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, a known concentration of recombinant SphK1 or SphK2, and the desired concentration of the inhibitor (or vehicle control).

- Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

- Initiation of Reaction: Start the kinase reaction by adding a mixture of sphingosine and [γ-³²P]ATP. The final concentrations of substrates should be near their Km values for the respective enzymes if determining Ki values.

- Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

- Termination: Stop the reaction by adding the termination solution. This also serves to extract the lipids.

- Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases. The phosphorylated product, [³²P]sphingosine-1-phosphate, will be in the organic phase.

- Analysis: Spot the organic phase onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate S1P from unreacted sphingosine and ATP.

- Quantification: Visualize the radiolabeled S1P spot using autoradiography or a phosphorimager and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate the percentage of kinase activity inhibition for each inhibitor concentration compared to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

- Ki values can be determined using the Cheng-Prusoff equation if the assay is performed under appropriate conditions with substrate concentrations near the Km value.

Signaling Pathways

The distinct subcellular localizations and signaling partners of SphK1 and SphK2 contribute to their different biological functions. Understanding these pathways is crucial for interpreting the downstream effects of selective inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. PF-543 (Sphingosine Kinase I Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Sphingosine kinase (SphK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

SphK2-IN-1 and the Regulation of Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of Sphingosine Kinase 2 (SphK2) in the regulation of apoptosis, with a specific focus on the mechanisms of action of its inhibitors. As "SphK2-IN-1" is a generic designation, this document will focus on the well-characterized, first-in-class selective SphK2 inhibitor, ABC294640 (Opaganib) , as a representative molecule.

Introduction: The Sphingolipid Rheostat and the Dual Role of SphK2

The fate of a cell, whether it survives or undergoes programmed cell death (apoptosis), is governed by a complex network of signaling pathways. Central to this regulation is the "sphingolipid rheostat," a critical balance between pro-apoptotic and pro-survival sphingolipid metabolites.[1] The key players in this rheostat are:

-

Ceramide and Sphingosine: Generally considered pro-apoptotic lipids.[2]

-

Sphingosine-1-Phosphate (S1P): A potent signaling molecule that is typically pro-survival and mitogenic.[2]

The enzyme responsible for converting sphingosine to S1P is Sphingosine Kinase (SphK). Mammals have two isoforms, SphK1 and SphK2. While SphK1 is a well-established pro-survival kinase, the role of SphK2 is more complex and context-dependent.[1][3] Overexpression of SphK2 has been shown to inhibit cell growth and enhance apoptosis, potentially due to its localization in the nucleus and mitochondria or the presence of a pro-apoptotic BH3 domain.[4] Conversely, in certain contexts, SphK2 activity contributes to cell survival and proliferation, making its inhibition a promising therapeutic strategy, particularly in oncology.[5]

Selective inhibitors of SphK2, such as ABC294640, disrupt this balance by preventing the formation of S1P. This leads to an accumulation of sphingosine and ceramide, thereby shifting the sphingolipid rheostat towards apoptosis.[6][7]

Data Presentation: Quantitative Effects of SphK2 Inhibition

The efficacy of SphK2 inhibitors is demonstrated by their ability to inhibit cell proliferation and induce apoptosis across a range of cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of ABC294640 in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8]

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| MDA-MB-231 | Breast Cancer | ~6-48 | [9] |

| A-498 | Kidney Cancer | ~6-48 | [9] |

| PC-3 | Prostate Cancer | ~6-48 | [9] |

| HT-29 | Colorectal Cancer | Not specified, but effective | [7] |

| RBE | Cholangiocarcinoma | Not specified, but effective | [5] |

| HCCC9810 | Cholangiocarcinoma | Not specified, but effective | [5] |

Note: IC50 values can vary based on the specific assay conditions and incubation times.

Table 2: Pro-Apoptotic Effects of ABC294640

This table summarizes the observed apoptotic effects following treatment with ABC294640.

| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Apoptotic Effect | Citation |

| RBE | Cholangiocarcinoma | 50 | 72 | Significant increase in Annexin V-positive cells | [5] |

| HCCC9810 | Cholangiocarcinoma | 50 | 72 | Significant increase in Annexin V-positive cells | [5] |

| Multiple Myeloma lines | Multiple Myeloma | Not specified | Not specified | Induces mitophagy and apoptosis | [10] |

| NSCLC lines | Non-Small Cell Lung Cancer | Not specified | Not specified | Caused pronounced apoptosis and cell-cycle arrest | [11] |

Signaling Pathways and Mechanisms of Action

Inhibition of SphK2 by agents like ABC294640 triggers apoptosis through multiple interconnected signaling pathways.

Primary Mechanism: Altering the Sphingolipid Rheostat

The core mechanism of SphK2 inhibitors is the direct enzymatic inhibition that shifts the balance of sphingolipids. By blocking the conversion of sphingosine to S1P, these inhibitors lead to an accumulation of pro-apoptotic ceramide and sphingosine, which is a primary trigger for cell death.[6][7]

References

- 1. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BioKB - Relationship - SPHK2 - activates - apoptotic process [biokb.lcsb.uni.lu]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeting sphingosine kinase 2 suppresses cell growth and synergizes with BCL2/BCL-XL inhibitors through NOXA-mediated MCL1 degradation in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are SPHK2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Targeting sphingosine kinase 2 (SphK2) by ABC294640 inhibits colorectal cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Inhibition of Sphingosine Kinase 2 Results in PARK2-Mediated Mitophagy and Induces Apoptosis in Multiple Myeloma [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Role of Sphingosine Kinase 2 Inhibition in Cell Proliferation and Survival: A Technical Guide to SphK2-IN-1 (ABC294640)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine kinase 2 (SphK2), an isozyme of sphingosine kinase, plays a pivotal role in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to the bioactive lipid mediator sphingosine-1-phosphate (S1P). The balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and pro-survival S1P is a critical determinant of cell fate, often referred to as the "sphingolipid rheostat".[1] While initially thought to have pro-apoptotic functions, accumulating evidence suggests that SphK2, similar to its counterpart SphK1, is integral to cell proliferation and survival in various cancer types.[1] Upregulation of SphK2 has been observed in several human cancers, including osteosarcoma and colorectal cancer, where it promotes cellular growth.[1] This technical guide provides an in-depth analysis of the role of the selective SphK2 inhibitor, ABC294640 (also referred to as SphK2-IN-1), in modulating cell proliferation and survival, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. It is important to note that "this compound" is not a standardized nomenclature; the majority of published research refers to this inhibitor as ABC294640 or Opaganib.

Data Presentation: Quantitative Effects of ABC294640

The inhibitory effects of ABC294640 on cell proliferation and its potency as a SphK2 inhibitor have been quantified across various cancer cell lines. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Inhibitory Activity of ABC294640

| Parameter | Value | Cell Line/System | Reference |

| Ki (SphK2) | 9.8 µM | In vitro enzyme assay | [2] |

| IC50 (HT-29) | Not explicitly stated, but significant growth inhibition observed | Human colorectal cancer | [3] |

| IC50 (WITT) | ~10 µM | Human cholangiocarcinoma | [4] |

| IC50 (HuCCT1) | ~15 µM | Human cholangiocarcinoma | [4] |

| IC50 (EGI-1) | ~20 µM | Human cholangiocarcinoma | [4] |

| IC50 (OZ) | ~25 µM | Human cholangiocarcinoma | [4] |

| IC50 (HuH28) | ~25 µM | Human cholangiocarcinoma | [4] |

| IC50 (LIV27) | ~20 µM | Patient-derived cholangiocarcinoma | [4] |

Table 2: In Vivo Antitumor Efficacy of ABC294640

| Cancer Model | Treatment Regimen | Outcome | Reference |

| HT-29 Xenografts | Oral administration | Remarkable inhibition of tumor growth | [3] |

| Cholangiocarcinoma Xenografts | Not specified | Antitumor activity observed | [4] |

| Pancreatic Cancer Xenografts | Not specified | Antitumor properties reported | [5] |

| Hepatocellular Carcinoma Xenografts | Administration of ABC294640 | Profound suppression of tumor growth | [5] |

Signaling Pathways Modulated by SphK2 Inhibition

Inhibition of SphK2 by ABC294640 disrupts key signaling pathways that regulate cell proliferation, survival, and apoptosis. The primary mechanism involves altering the sphingolipid rheostat, leading to an accumulation of pro-apoptotic ceramides and a depletion of pro-survival S1P.[3] This shift impacts downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, and can also induce autophagy.

Sphingolipid Rheostat and Apoptosis Induction

Caption: Downstream signaling pathways affected by SphK2 inhibition.

Induction of Autophagy

In some cancer cell lines, such as cholangiocarcinoma cells, ABC294640 has been observed to induce autophagy. [4]While autophagy can be a survival mechanism, its inhibition in combination with ABC294640 has been shown to potentiate cytotoxicity and apoptosis. [4] dot

Caption: Induction of autophagy by ABC294640 and potentiation of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of SphK2 inhibition on cell proliferation and survival.

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method to assess cell viability. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product.

Workflow:

dot

Caption: Workflow for the MTS cell viability assay.

Detailed Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Prepare serial dilutions of ABC294640 in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.

Caspase Activity Assay (Colorimetric)

This assay quantifies the activity of caspases, key mediators of apoptosis, by detecting the cleavage of a colorimetric substrate.

Workflow:

dot

Caption: Workflow for the colorimetric caspase activity assay.

Detailed Protocol:

-

Cell Treatment and Lysis: Treat cells with ABC294640 for the desired time. Harvest the cells and lyse them in a chilled lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate to each well. Add the reaction buffer containing the colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase activity.

Western Blotting for Phospho-Akt and Phospho-ERK

Western blotting is used to detect changes in the phosphorylation status of key signaling proteins.

Workflow:

dot

Caption: General workflow for Western blotting.

Detailed Protocol:

-

Cell Lysis: After treatment with ABC294640, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Conclusion